molecular formula C17H15ClN2O2S B2618313 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one CAS No. 692738-15-1

2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one

Cat. No.: B2618313
CAS No.: 692738-15-1
M. Wt: 346.83
InChI Key: PYHFZTXTELDRMC-ZPHPHTNESA-N
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Description

2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one is a synthetic organic compound with the molecular formula C17H15ClN2O2S and a molecular weight of 346.83 g/mol This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include the use of an acid catalyst and heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the substituted benzyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds to 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one include other thiazolidinone derivatives, such as:

  • 2-[(3-Chloro-4-methoxyphenyl)methyl]imino-3-phenyl-1,3-thiazolidin-4-one
  • 4-Thiazolidinone derivatives with various substitutions on the benzyl or phenyl rings

These compounds share the thiazolidinone core structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)methylimino]-3-phenyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S/c1-22-15-8-7-12(9-14(15)18)10-19-17-20(16(21)11-23-17)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHFZTXTELDRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN=C2N(C(=O)CS2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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